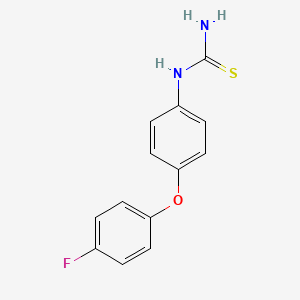

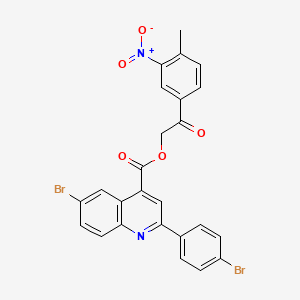

3,5-Bis(2-fluorobenzylidene)piperidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

EF-24 is a synthetic analogue of curcumin, a bioactive phytochemical derived from turmeric. Curcumin is known for its antioxidant, antibiotic, anti-inflammatory, and anti-cancer properties, but it has low potency and poor bioavailability when taken orally. EF-24 was developed to improve these properties and has been found to be around ten times more potent than curcumin with much higher systemic bioavailability .

Métodos De Preparación

EF-24 is synthesized through a multi-step process. One common method involves the preparation of phenylalanine-phenylalanine-arginine chloromethyl ketone, followed by coupling with the cytotoxin EF-24. The synthetic procedures involve various reaction conditions and reagents, including dichloromethane as a solvent . Industrial production methods for EF-24 are not widely documented, but the synthesis typically involves standard organic chemistry techniques and purification steps.

Análisis De Reacciones Químicas

EF-24 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dichloromethane and isopropyl chloroformate. The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions with phenylalanine-phenylalanine-arginine chloromethyl ketone result in the formation of EF-24 derivatives .

Aplicaciones Científicas De Investigación

EF-24 has shown promising applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It has demonstrated potent anti-cancer properties, inhibiting tumor growth by inducing cell cycle arrest and apoptosis. EF-24 achieves this mainly through its inhibitory effect on the nuclear factor kappa B pathway and by regulating key genes through microRNA or the proteosomal pathway . Additionally, EF-24 has been studied for its anti-inflammatory and anti-bacterial properties .

Mecanismo De Acción

The mechanism of action of EF-24 involves the inhibition of tumor growth by inducing cell cycle arrest and apoptosis. This is primarily achieved through the inhibition of the nuclear factor kappa B pathway and the regulation of key genes through microRNA or the proteosomal pathway . EF-24 also induces reactive oxygen species production in certain cancer cells and shows synergistic anti-tumor activity with other compounds such as rapamycin and Akt inhibitors .

Comparación Con Compuestos Similares

EF-24 is unique compared to other curcumin analogues due to its enhanced bioavailability and potency. Similar compounds include other curcumin analogues that have been developed to improve the bioavailability and efficacy of curcumin. These analogues include compounds such as dimethoxycurcumin and bisdemethoxycurcumin, which also exhibit improved bioactivity compared to curcumin . EF-24 stands out due to its significantly higher potency and systemic bioavailability .

Propiedades

Número CAS |

917813-75-3 |

|---|---|

Fórmula molecular |

C19H15F2NO |

Peso molecular |

311.3 g/mol |

Nombre IUPAC |

(3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one |

InChI |

InChI=1S/C19H15F2NO/c20-17-7-3-1-5-13(17)9-15-11-22-12-16(19(15)23)10-14-6-2-4-8-18(14)21/h1-10,22H,11-12H2/b15-9+,16-10+ |

Clave InChI |

NIVYQYSNRUIFIF-KAVGSWPWSA-N |

SMILES isomérico |

C\1NC/C(=C\C2=CC=CC=C2F)/C(=O)/C1=C/C3=CC=CC=C3F |

SMILES canónico |

C1C(=CC2=CC=CC=C2F)C(=O)C(=CC3=CC=CC=C3F)CN1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B12045736.png)

![(5E)-5-[(2E,4E)-5-(4-methoxyanilino)-2,4-pentadienylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12045740.png)

![1-[(2-Bromo-3-thienyl)methyl]-5-oxoproline](/img/structure/B12045751.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B12045764.png)

![6-Amino-4-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12045791.png)